3-(7-bromo-1H-indazol-3-yl)quinoline
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Overview
Description
3-(7-bromo-1H-indazol-3-yl)quinoline is a heterocyclic compound that combines the structural features of both indazole and quinoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-bromo-1H-indazol-3-yl)quinoline typically involves the construction of the indazole and quinoline rings followed by their coupling. One common method involves the bromination of 1H-indazole at the 7-position, followed by a coupling reaction with a quinoline derivative. The reaction conditions often include the use of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(7-bromo-1H-indazol-3-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine or other substituents.
Substitution: The bromine atom at the 7-position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of 7-substituted indazole-quinoline derivatives.
Scientific Research Applications
3-(7-bromo-1H-indazol-3-yl)quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a kinase inhibitor or other enzyme modulator.
Industry: The compound can be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-(7-bromo-1H-indazol-3-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the indazole-quinoline scaffold play crucial roles in binding to these targets, potentially inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indazol-3-yl)quinoline: Lacks the bromine atom at the 7-position, which may affect its biological activity and binding affinity.
7-bromo-1H-indazole:
Quinoline derivatives: Various quinoline derivatives with different substituents can exhibit distinct biological activities.
Uniqueness
3-(7-bromo-1H-indazol-3-yl)quinoline is unique due to the presence of both indazole and quinoline rings, along with the bromine atom at the 7-position. This combination of structural features can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
3-(7-bromo-1H-indazol-3-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3/c17-13-6-3-5-12-15(19-20-16(12)13)11-8-10-4-1-2-7-14(10)18-9-11/h1-9H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHFHMNJLWUGGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=NNC4=C3C=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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